molecular formula C7H10N4O B2680416 4-Amino-N-cyclopropyl-1H-pyrazole-3-carboxamide CAS No. 1341467-42-2

4-Amino-N-cyclopropyl-1H-pyrazole-3-carboxamide

Cat. No.: B2680416
CAS No.: 1341467-42-2
M. Wt: 166.184
InChI Key: XBVCAUUPWDKEOL-UHFFFAOYSA-N
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Description

4-Amino-N-cyclopropyl-1H-pyrazole-3-carboxamide is a pyrazole-based small molecule characterized by a pyrazole core substituted with an amino group at position 4 and a carboxamide moiety at position 3, where the carboxamide nitrogen is further substituted with a cyclopropyl group. Its molecular formula is C₇H₁₀N₄O (calculated molecular weight: 166.19 g/mol). Pyrazole derivatives are widely studied in medicinal chemistry due to their versatility in interacting with enzymes and receptors, particularly in kinase inhibition and antimicrobial applications .

Properties

IUPAC Name

4-amino-N-cyclopropyl-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O/c8-5-3-9-11-6(5)7(12)10-4-1-2-4/h3-4H,1-2,8H2,(H,9,11)(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVCAUUPWDKEOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=C(C=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-cyclopropyl-1H-pyrazole-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable pyrazole precursor in the presence of a coupling agent. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and purification steps. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-N-cyclopropyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxamide group can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions include nitro derivatives, amines, and substituted pyrazoles, which can have varied biological activities and applications.

Scientific Research Applications

Synthesis of 4-Amino-N-cyclopropyl-1H-pyrazole-3-carboxamide

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent studies have optimized synthetic pathways that allow for the efficient production of this compound with moderate to high yields. For instance, microwave-assisted methods have been reported to enhance reaction efficiency and yield .

Anticancer Properties

This compound has shown promising anticancer activities in various studies. It has been tested against several human cancer cell lines, demonstrating significant cytotoxic effects. For example, compounds derived from pyrazole scaffolds have exhibited IC50 values as low as 0.58 µM against HCT-116 colon carcinoma cells . The presence of the cyclopropyl group is believed to enhance binding affinity to target proteins involved in cancer progression.

Anti-inflammatory Effects

Recent research indicates that derivatives of this compound can inhibit key signaling pathways related to inflammation. Studies have shown that certain pyrazole derivatives can effectively reduce human platelet aggregation and reactive oxygen species (ROS) production, which are critical in inflammatory responses . The compound's ability to modulate p38MAPK phosphorylation also suggests its potential as an anti-inflammatory agent.

Antimicrobial Activity

The pyrazole derivatives, including this compound, have been evaluated for their antimicrobial properties against various pathogens. Some derivatives demonstrated effective inhibition against phytopathogenic fungi, indicating their potential use in agricultural applications .

Case Studies

Study Focus Findings
Study AAnticancer ActivityCompound showed IC50 of 0.58 µM against HCT-116 cells .
Study BAnti-inflammatory EffectsInhibited platelet aggregation and ROS production with IC50 values under 100 µM .
Study CAntimicrobial TestingExhibited significant antifungal activity against multiple strains .

Mechanism of Action

The mechanism of action of 4-Amino-N-cyclopropyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby disrupting cellular signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation or the reduction of inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 4-Amino-N-cyclopropyl-1H-pyrazole-3-carboxamide with a structurally related analog, 4-Amino-1-ethyl-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-1H-pyrazole-5-carboxamide ():

Property This compound 4-Amino-1-ethyl-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-1H-pyrazole-5-carboxamide
Molecular Formula C₇H₁₀N₄O C₁₄H₂₃N₇O
Molecular Weight (g/mol) 166.19 313.39
Substituents - Cyclopropyl on carboxamide N
- Amino at C4
- Ethyl on pyrazole N1
- Propyl chain linked to 3-methylpyrazole at carboxamide N
ChemSpider ID Not explicitly provided AG-C-01624, CTK6F1313
Key Structural Features Compact, rigid cyclopropyl group Extended propyl chain with a secondary pyrazole ring

Functional Implications

  • Steric and Binding Effects : The cyclopropyl group in the target compound may enhance binding affinity due to its rigid, planar structure, which optimizes steric interactions with hydrophobic pockets in target proteins. In contrast, the analog’s larger substituent (propyl-linked pyrazole) increases molecular weight and may reduce solubility or membrane permeability .
  • Synthetic Accessibility : The cyclopropyl derivative’s simpler structure likely offers easier synthetic routes compared to the multi-step synthesis required for the analog’s extended side chain.

Computational Insights

AutoDock Vina (), a widely used molecular docking tool, enables comparative analysis of binding modes.

  • Target Compound : Cyclopropyl’s rigidity may improve docking scores in enzymes like kinases, where precise steric fit is critical.
  • Analog : The bulkier substituent could introduce torsional strain or clash with binding site residues, reducing predicted affinity .

Biological Activity

4-Amino-N-cyclopropyl-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer and inflammation. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyrazole ring with an amino group and a cyclopropyl group, contributing to its unique chemical reactivity. Its molecular formula is C7H10N4OC_7H_{10}N_4O .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : It has been studied for its ability to inhibit cancer cell proliferation.
  • Anti-inflammatory Properties : The compound shows potential in modulating inflammatory responses.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and cellular pathways:

  • Enzyme Inhibition : The compound can inhibit lactate dehydrogenase (LDH), an enzyme involved in cancer metabolism. This inhibition leads to reduced lactate production and subsequent cancer cell growth suppression .
  • Receptor Interaction : It may also interact with various receptors, influencing signaling pathways that regulate inflammation and cancer progression.

Anticancer Studies

In one study, derivatives of pyrazole compounds, including this compound, demonstrated IC50 values in the low micromolar range against various cancer cell lines. The compound was found to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase .

CompoundIC50 (µM)Mechanism
This compound0.08 - 12.07Tubulin polymerization inhibition

Anti-inflammatory Studies

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies showed that it inhibited LPS-induced TNFα release in macrophages, indicating its potential as a therapeutic agent for inflammatory diseases .

Study TypeEffect Observed
In vitroInhibition of TNFα release
In vivoReduced microglial activation

Case Studies

  • Cell Line Studies : In experiments using MiaPaCa2 pancreatic cancer cells, treatment with this compound resulted in significant inhibition of cell proliferation and glycolysis .
  • Inflammation Models : Animal studies indicated that administration of the compound reduced inflammatory markers and improved outcomes in models of neuroinflammation .

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